3-(Acetylmercapto)hexyl acetate

Catalog No.
S1531961
CAS No.
136954-25-1
M.F
C10H18O3S
M. Wt
218.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Acetylmercapto)hexyl acetate

CAS Number

136954-25-1

Product Name

3-(Acetylmercapto)hexyl acetate

IUPAC Name

3-acetylsulfanylhexyl acetate

Molecular Formula

C10H18O3S

Molecular Weight

218.32 g/mol

InChI

InChI=1S/C10H18O3S/c1-4-5-10(14-9(3)12)6-7-13-8(2)11/h10H,4-7H2,1-3H3

InChI Key

GSJSVAFGVJLTNQ-UHFFFAOYSA-N

SMILES

CCCC(CCOC(=O)C)SC(=O)C

Solubility

insoluble in water; soluble in ethanol and heptane

Canonical SMILES

CCCC(CCOC(=O)C)SC(=O)C

Description

The exact mass of the compound 3-(Acetylmercapto)hexyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in ethanol and heptane. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-(Acetylmercapto)hexyl acetate, with the molecular formula C₁₀H₁₈O₃S, is an organic compound that features an acetylmercapto group attached to a hexyl acetate backbone. This compound is primarily recognized for its distinctive odor and potential utility in various chemical applications. It is classified as an ester, which typically contributes to its aromatic characteristics and reactivity profile .

The reactivity of 3-(Acetylmercapto)hexyl acetate is influenced by the presence of both the ester and thiol functional groups. Key reactions include:

  • Hydrolysis: The ester bond can undergo hydrolysis in the presence of water, yielding hexanol and acetic acid.
  • Transesterification: This process can occur when reacted with alcohols in the presence of a catalyst, leading to different esters.
  • Nucleophilic Substitution: The acetylmercapto group may participate in nucleophilic substitution reactions due to the sulfur atom's nucleophilicity .

The synthesis of 3-(Acetylmercapto)hexyl acetate typically involves multi-step processes:

  • Formation of Hexyl Acetate: This can be achieved through the reaction of hexanol with acetic acid or acetic anhydride.
  • Introduction of Acetylmercapto Group: A subsequent reaction with hydrogen sulfide in the presence of a base such as piperidine leads to the introduction of the acetylmercapto group .

3-(Acetylmercapto)hexyl acetate has various applications across different fields:

  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and scented products.
  • Flavoring Agent: It can be utilized as a flavoring agent in food products due to its sweet scent.
  • Chemical Intermediate: The compound serves as an intermediate in synthesizing other chemicals and pharmaceuticals .

Interaction studies on 3-(Acetylmercapto)hexyl acetate focus on its compatibility with other substances and potential synergistic effects. Research suggests that its interactions with biological membranes may influence its bioavailability and efficacy as a therapeutic agent. Further studies are needed to fully understand these interactions and their implications for safety and effectiveness .

3-(Acetylmercapto)hexyl acetate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Hexyl AcetateC₈H₁₆O₂Simple ester; commonly used as a solvent
Acetylthioethyl AcetateC₈H₁₈O₂SContains thioether; used in flavors
2-AcetylthiazoleC₅H₅NOSContains thiazole ring; exhibits antimicrobial activity

Uniqueness:

  • The presence of both an acetyl group and a mercapto group distinguishes 3-(Acetylmercapto)hexyl acetate from other esters, potentially enhancing its reactivity and biological activity compared to simpler esters like hexyl acetate.

Physical Description

clear liquid

XLogP3

2.2

Density

1.035-1.040

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 89 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 88 of 89 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

136954-25-1

Wikipedia

3-(acetylmercapto)hexyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-07-17

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